molecular formula C8H6Cl2O3 B3418900 Chloromethyl (4-chlorophenyl) carbonate CAS No. 132905-83-0

Chloromethyl (4-chlorophenyl) carbonate

Cat. No.: B3418900
CAS No.: 132905-83-0
M. Wt: 221.03 g/mol
InChI Key: SYPJPQUKKYSYEQ-UHFFFAOYSA-N
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Description

Chloromethyl (4-chlorophenyl) carbonate is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of carbonate, featuring a chloromethyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl (4-chlorophenyl) carbonate can be synthesized through the reaction of 4-chlorophenol with phosgene in the presence of a base. The reaction typically proceeds as follows:

    Reaction of 4-chlorophenol with phosgene: This step involves the formation of the carbonate ester.

    Base Catalysis: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (4-chlorophenyl) carbonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Hydrolysis: The carbonate ester can be hydrolyzed to produce 4-chlorophenol and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Hydrolysis: This reaction can be performed under acidic or basic conditions, with water as the reagent.

Major Products

    Nucleophilic Substitution: Produces substituted derivatives of this compound.

    Hydrolysis: Produces 4-chlorophenol and carbon dioxide.

Scientific Research Applications

Chloromethyl (4-chlorophenyl) carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It serves as a reagent in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of chloromethyl (4-chlorophenyl) carbonate involves the formation of reactive intermediates, such as the chloromethyl cation. This cation can undergo electrophilic substitution reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl (4-methylphenyl) carbonate: Similar structure but with a methyl group instead of a chlorine atom.

    Chloromethyl (4-nitrophenyl) carbonate: Contains a nitro group, leading to different reactivity and applications.

Properties

IUPAC Name

chloromethyl (4-chlorophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-12-8(11)13-7-3-1-6(10)2-4-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPJPQUKKYSYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)OCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132905-83-0
Record name chloromethyl (4-chlorophenyl) carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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